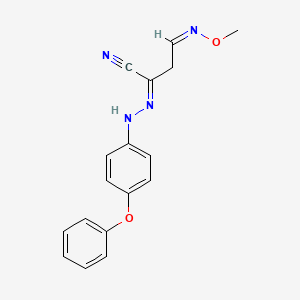
(1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. The compound features an amino group and two methoxy groups attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.
Reduction: The precursor undergoes reduction to form the corresponding alcohol.
Amination: The alcohol is then subjected to amination to introduce the amino group.
Methoxylation: Finally, the phenyl ring is methoxylated to introduce the methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the phenyl ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups to the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
The compound’s biological applications include its use as a ligand in biochemical assays and as a precursor for synthesizing biologically active molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific pathways.
Industry
Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the methoxy groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(3,5-dihydroxyphenyl)propan-2-OL
Uniqueness
(1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL is unique due to the presence of two methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H17NO3 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
(1R,2R)-1-amino-1-(3,5-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-9(14-2)6-10(5-8)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11+/m1/s1 |
Clave InChI |
KDODDHUBUQANBT-HQJQHLMTSA-N |
SMILES isomérico |
C[C@H]([C@@H](C1=CC(=CC(=C1)OC)OC)N)O |
SMILES canónico |
CC(C(C1=CC(=CC(=C1)OC)OC)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B13051669.png)
![7-Morpholinothieno[3,2-b]pyridine-3,5-dicarboxylic acid](/img/structure/B13051689.png)
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B13051699.png)
![(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051707.png)


![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051723.png)





